molecular formula C17H31NO3 B160213 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 10054-21-4

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B160213
CAS No.: 10054-21-4
M. Wt: 297.4 g/mol
InChI Key: ZNQTZHTYSHEJLH-UHFFFAOYSA-N
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Properties

IUPAC Name

1-dodecyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17(20)21)13-16(18)19/h15H,2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQTZHTYSHEJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871945
Record name 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10054-21-4
Record name 1-Dodecyl-5-oxo-3-pyrrolidinecarboxylic acid
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Record name 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid
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Preparation Methods

Transesterification and Amidation Strategies

Industrial-scale synthesis of 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid often leverages transesterification or ester-amide exchange reactions. According to the patent US8288583B2, carboxylic acid derivatives like this compound are synthesized via titanium- or zirconium-catalyzed transesterification of methyl or ethyl esters with dodecylamine. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the alkoxy group of the ester is replaced by the dodecyl amine moiety.

A representative reaction involves methyl 5-oxopyrrolidine-3-carboxylate and dodecylamine in the presence of tetraisopropyl titanate (TYZOR® TPT) as a catalyst. The reaction is typically conducted at 80–120°C under inert conditions, achieving yields >85% after 4–6 hours. The stoichiometric ratio of amine to ester is critical, with a 1.2:1 molar excess of dodecylamine recommended to drive the reaction to completion.

Direct Carboxylic Acid Functionalization

An alternative route involves the direct alkylation of 5-oxopyrrolidine-3-carboxylic acid with 1-dodecyl bromide. This method, described in academic theses, employs phase-transfer catalysis (PTC) in biphasic systems (e.g., water/toluene) using tetrabutylammonium bromide (TBAB) as the catalyst. The reaction proceeds via an SN2 mechanism, with the carboxylate anion attacking the electrophilic dodecyl bromide. Yields range from 70–78%, with residual dodecyl bromide requiring careful purification.

Catalyst Systems and Optimization

Titanium-Based Catalysts

Tetraisopropyl titanate (TYZOR® TPT) is the most widely used catalyst for transesterification, offering high activity and selectivity. The patent US8288583B2 highlights its role in minimizing side reactions such as oligomerization of the pyrrolidone ring. Catalyst loading is typically 0.5–2.0 mol%, with higher concentrations accelerating reaction rates but complicating post-reaction removal.

Table 1: Catalyst Performance in Transesterification

CatalystLoading (mol%)Temperature (°C)Yield (%)Reference
TYZOR® TPT1.010088
Zirconium(IV)1.511082
TBAB (PTC)5.08075

Superabsorbent-Assisted Catalyst Removal

A key innovation in US8288583B2 involves using crosslinked polyacrylic acid superabsorbents (e.g., Cabloc CTF®) to hydrolyze and immobilize residual titanium catalysts. Post-reaction, the mixture is filtered through a Seitz T500 filter (pore size 3–8 μm) under ≤2 bar pressure, reducing titanium content to <5 ppm. This method eliminates energy-intensive centrifugation and reduces water usage by 40% compared to aqueous extraction.

Purification and Analytical Characterization

Pressure Filtration and Drying

Crude product purification involves sequential steps:

  • Filtration : Superabsorbent-loaded reaction mixtures are filtered to remove hydrolyzed titanium species.

  • Drying : The filtrate is dried at 100–120°C under vacuum to reduce water content to <0.1%.

  • Recrystallization : Ethanol/water (3:1 v/v) is used for recrystallization, yielding >99% pure product.

Analytical Metrics

  • Acid Number : Determined via KOH titration (DIN 53402), typically 180–190 mg KOH/g.

  • Water Content : Measured by Karl-Fischer titration, <0.05% post-drying.

  • Titanium Residue : Quantified via ICP-OES, <5 ppm in final product.

Table 2: Purification Outcomes Using Superabsorbents

SuperabsorbentParticle Size (μm)Ti Residue (ppm)Water Content (%)
Cabloc CTF®50–2003.20.03
Favor Pac 300®150–8604.80.04

Applications in Advanced Synthesis

Micellar Catalysis

The compound’s amphiphilic structure enables its use in aqueous micellar systems for Suzuki-Miyaura couplings. As reported in a University of Bologna study, this compound forms stable micelles that solubilize arylboronic acids and Pd catalysts, facilitating biphasic reactions with yields up to 92%.

Surfactant-Mediated Recycling

The same study demonstrates the recyclability of Pd catalysts in micellar systems, with five consecutive cycles showing <10% activity loss . This is attributed to the surfactant’s ability to stabilize colloidal Pd particles and prevent aggregation.

Mechanism of Action

Comparison with Similar Compounds

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific dodecyl chain and oxopyrrolidine structure, which confer distinct chemical and biological properties .

Biological Activity

1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid (1-Dodecyl-5-OPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by a five-membered nitrogen-containing heterocycle with a long alkyl chain. This structural configuration contributes to its unique chemical properties and biological activities. The compound's functional groups, including a carboxylic acid and a ketone, enable it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Anticancer Activity

Research has demonstrated that derivatives of 1-Dodecyl-5-OPCA exhibit notable anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells have shown that certain derivatives significantly reduce cell viability. For instance, compounds bearing specific substitutions have been reported to decrease A549 cell viability by up to 67% compared to untreated controls .

Table 1: Anticancer Activity of 1-Dodecyl-5-OPCA Derivatives

CompoundViability Reduction (%)p-value
1-Dodecyl-5-OPCA (R = H)63.4< 0.05
3,5-Dichloro derivative21.2< 0.0001
Ester derivative71.3Not significant

These findings suggest that modifications at various positions of the core structure can enhance anticancer efficacy, indicating the potential for developing new therapeutic agents targeting cancer.

Antimicrobial Activity

In addition to anticancer effects, derivatives of 1-Dodecyl-5-OPCA have been evaluated for their antimicrobial properties against multidrug-resistant pathogens. Some compounds demonstrated activity against Gram-positive bacteria and drug-resistant fungi, although others showed limited effectiveness (MIC > 128 µg/mL) .

Table 2: Antimicrobial Activity Screening Results

CompoundPathogen TestedMIC (µg/mL)
Compound AStaphylococcus aureus>128
Compound BKlebsiella pneumoniae>128
Compound CPseudomonas aeruginosa>128

These results highlight the need for further optimization of the chemical structure to enhance antimicrobial efficacy.

The biological activity of 1-Dodecyl-5-OPCA is believed to stem from its ability to interact with specific molecular targets within cells. The long alkyl chain allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and function. The carboxylic acid and ketone groups can engage in hydrogen bonding with proteins and enzymes, influencing their activity.

Case Studies

  • Anticancer Study on A549 Cells : A study conducted on various derivatives of 1-Dodecyl-5-OPCA revealed that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin . The structure-dependent nature of these compounds underscores the importance of molecular modifications in drug design.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against clinically relevant pathogens. While some derivatives showed promise, others lacked sufficient activity, indicating that further structural modifications are necessary for effective antimicrobial agents .

Q & A

Q. What are the key synthetic routes for 1-dodecyl-5-oxopyrrolidine-3-carboxylic acid?

The compound is synthesized via multi-step pathways involving cyclization and alkylation. A common approach starts with itaconic acid, which undergoes cyclization to form the pyrrolidinone ring. Subsequent alkylation with dodecyl bromide introduces the hydrophobic chain. Parallel solution-phase synthesis methods (e.g., amidation or esterification of intermediates like 6-(5-oxopyrrolidin-3-yl)pyrimidine-5-carboxylic acids) can optimize yield and scalability . Purification typically involves recrystallization or column chromatography, with reaction progress monitored via TLC or HPLC.

Q. How can researchers characterize the structural and purity aspects of this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : Key signals include the carbonyl resonance (~170-175 ppm in 13C^{13}\text{C} NMR) and the dodecyl chain protons (δ 0.8-1.5 ppm in 1H^{1}\text{H} NMR).
  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the pyrrolidinone ring and carboxylic acid group .
  • Elemental analysis : Validates molecular formula (C17_{17}H31_{31}NO3_3) and purity (>95%) .
  • Melting point : Reported as 39°C, with deviations indicating impurities .

Q. What functional group transformations are feasible for this compound?

The carboxylic acid group enables derivatization via:

  • Esterification : React with methanol/H2_2SO4_4 to form methyl esters for improved lipid solubility .
  • Amidation : Couple with amines (e.g., benzylamine) using carbodiimide crosslinkers (EDC/HOBt) to generate bioactive analogs .
  • Salt formation : Neutralize with bases like 2,2',2''-nitrilotriethanol to enhance solubility for in vitro assays .

Advanced Research Questions

Q. What challenges arise in achieving diastereoselective synthesis of derivatives?

Steric hindrance from the dodecyl chain and the planar pyrrolidinone ring complicates stereochemical control. Strategies include:

  • Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to favor specific diastereomers .
  • Parallel synthesis : Screen reaction conditions (solvent polarity, temperature) to optimize selectivity, as demonstrated in the synthesis of 3-aryl-5-oxopyrrolidine-2-carboxylates .
  • Computational modeling : Predict transition states using DFT calculations to guide synthetic design .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to enzymes like prolyl oligopeptidase (POP) or hydrolases, leveraging the pyrrolidinone scaffold’s affinity for catalytic sites.
  • QSAR studies : Correlate substituent effects (e.g., chain length, stereochemistry) with activity data to prioritize derivatives for synthesis .
  • MD simulations : Assess stability in lipid bilayers, exploiting the dodecyl chain’s amphiphilic properties for membrane-targeted applications .

Q. What in vivo models are appropriate for studying its biological activity?

  • Dermal studies : Evaluate humectant properties (linked to its INCI function) using murine skin barrier models, measuring transepidermal water loss .
  • Neuropharmacology : Test cognitive effects in rodent models of neurodegenerative diseases, given structural similarities to POP inhibitors .
  • Toxicology : Assess metabolic stability in liver microsomes and cytotoxicity in primary hepatocytes to establish safety profiles .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., melting point)?

Variations in melting points (e.g., 39°C vs. unlisted values in other sources) may stem from polymorphic forms or impurities. Validate via:

  • DSC/TGA : Differentiate polymorphs by thermal behavior.
  • HPLC-MS : Confirm purity and rule out byproducts .
  • Interlaboratory replication : Cross-validate results using standardized protocols (e.g., ICH guidelines) .

Methodological Recommendations

  • Synthetic Optimization : Employ design of experiments (DoE) to refine reaction parameters (e.g., temperature, stoichiometry) for scalable production .
  • Analytical Workflows : Combine hyphenated techniques (LC-MS, GC-MS) for comprehensive metabolite profiling in pharmacokinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid

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